

Meta-analysis of Renzapride hydrochloride clinical trials for irritable bowel syndrome

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A Comparative Meta-Analysis of Renzapride Hydrochloride for Irritable Bowel Syndrome

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **Renzapride hydrochloride**'s clinical trial data for the treatment of Irritable Bowel Syndrome (IBS), particularly constipation-predominant IBS (IBS-C). It objectively compares Renzapride's performance with other serotonergic agents, Tegaserod and Prucalopride, and provides supporting data from a meta-analysis of randomized controlled trials.

Introduction: The Role of Serotonin Receptors in IBS

Irritable Bowel Syndrome is a chronic functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits. Serotonin (5-hydroxytryptamine or 5-HT) plays a crucial role in regulating gut motility, secretion, and visceral sensation through various receptors. Renzapride is a dual-action compound, functioning as a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] This mechanism was intended to enhance gastrointestinal motility and reduce the visceral hypersensitivity associated with IBS.[1]

However, a meta-analysis of randomized, controlled clinical trials concluded that Renzapride is not superior to placebo in relieving overall IBS symptoms.[3][4] Furthermore, its development

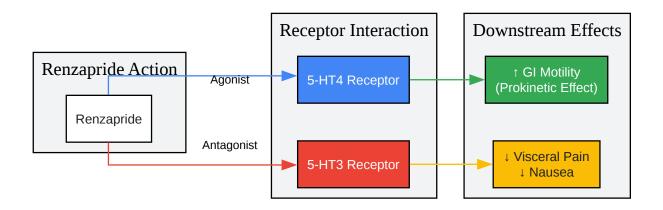


was largely halted due to a limited benefit-to-risk ratio, including the observation of ischemic colitis in a long-term study.[5]

Mechanism of Action: Renzapride's Dual Pathway

Renzapride's pharmacological profile is defined by its interaction with two key serotonin receptors in the enteric nervous system.

- 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on presynaptic cholinergic neurons stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility and propulsion.[1][6] This prokinetic effect is beneficial for treating constipation.[1]
- 5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors is associated with a reduction in visceral pain and nausea. However, it can also slow colonic transit.[1] Renzapride's prokinetic effects from 5-HT4 agonism appear to counteract the potential for slowed transit from 5-HT3 antagonism.[1]



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Caption: Renzapride's dual mechanism of action on serotonin receptors.

Meta-Analysis of Renzapride Efficacy

A meta-analysis of placebo-controlled trials was conducted to evaluate the efficacy and tolerability of Renzapride in IBS patients.[4][7] The analysis included 2,528 patients from studies lasting up to 12 weeks.[7]



Table 1: Efficacy of Renzapride vs. Placebo in IBS Clinical Trials

Treatment Group & Duration	Relative Risk (RR) of Clinical Efficacy	95% Confidence Interval (CI)	p-value	Citation
All Doses				
≤ 5 Weeks	1.07	0.89–1.29	p = 0.38	[3][7]
> 5 Weeks	1.04	0.78–1.239	p = 0.77	[3][7]
4 mg Dose				
≤ 5 Weeks	1.20	0.97–1.48	p = 0.1	[3][7]

| > 5 Weeks | 1.16 | 0.98–1.37 | p = 0.08 |[3][7] |

The results indicate that Renzapride was not statistically superior to placebo in improving overall IBS symptoms, although the 4 mg dose showed a clinically noteworthy, but not statistically significant, trend in studies lasting more than five weeks.[3][7]

Safety and Tolerability Profile

The meta-analysis also assessed the tolerability of Renzapride.

Table 2: Tolerability of Renzapride vs. Placebo

Adverse Event	Relative Risk (RR)	95% Confidence Interval (CI)	p-value	Citation
Diarrhea	1.61	1.16-2.24	p = 0.004	[3][7]

| Withdrawals due to Adverse Events | 1.58 | 1.26–2.07 | p = 0.0007 | [3][7] |

Renzapride was associated with a significantly higher incidence of diarrhea and a higher rate of patient withdrawal due to adverse effects compared to placebo.[3][7] Notably, three cases of ischemic colitis were reported in a long-term, open-label extension study, which raised



significant safety concerns and contributed to the conclusion that the benefit/risk ratio was insufficient for further development.[5]

Comparison with Alternative 5-HT4 Agonists

To contextualize Renzapride's performance, it is compared here with two other 5-HT4 receptor agonists that have been used for IBS-C or chronic constipation: Tegaserod and Prucalopride.

Table 3: Comparative Efficacy and Safety of Serotonergic Agents for IBS-C / Chronic Constipation

Drug (Mechanism)	Key Efficacy Finding	Common Adverse Events	Regulatory Status / Key Safety Notes	Citations
Renzapride (5- HT4 Agonist / 5-HT3 Antagonist)	Not statistically superior to placebo for overall IBS symptom relief.[3][7]	Diarrhea, Headache.	Development halted due to limited efficacy and safety concerns (ischemic colitis).[5]	[3][5][7]
Tegaserod (Partial 5-HT4 Agonist)	Superior to placebo in global symptom relief for IBS-C in women <65.[6][8]	Diarrhea, Headache.	Previously withdrawn due to cardiovascular ischemic events; later reintroduced for a restricted patient population.[9][10]	[6][8][9][10][11]

| Prucalopride (Selective 5-HT4 Agonist) | Significantly more patients achieved ≥3 spontaneous complete bowel movements/week vs. placebo in chronic constipation.[12][13] | Headache,



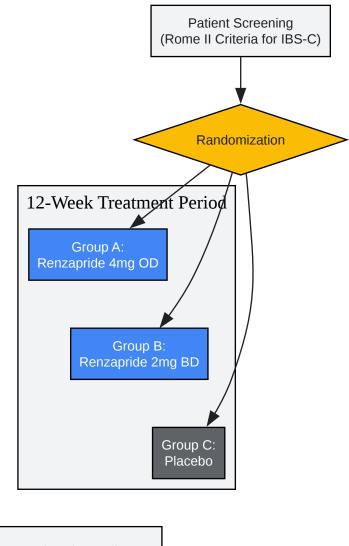
Nausea, Abdominal Pain, Diarrhea. | Approved for chronic idiopathic constipation; lacks affinity for hERG channels, suggesting lower cardiac risk.[12][14] |[12][13][14][15] |

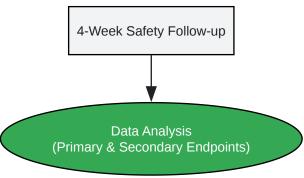
Experimental Protocols: A Representative Phase III Trial

The data for Renzapride are primarily derived from randomized, double-blind, placebocontrolled trials. A typical Phase III study protocol is outlined below.

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16]
- Participants: Female patients aged 18-65 years, meeting the Rome II criteria for constipation-predominant IBS.[16]
- Intervention: Patients were randomized to receive Renzapride (e.g., 4 mg once daily or 2 mg twice daily) or a matching placebo for 12 weeks.[5][16]
- Primary Outcome Measure: The primary endpoint was the number of months a patient reported global relief of overall IBS symptoms.[5][16]
- Secondary Outcome Measures: These included patient assessments of abdominal pain/discomfort, bowel habits, stool consistency, and bloating.[16][17]







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Caption: Workflow of a typical Renzapride Phase III clinical trial.

Conclusion



The meta-analysis of clinical trial data demonstrates that **Renzapride hydrochloride** does not offer a statistically significant efficacy advantage over placebo for the treatment of Irritable Bowel Syndrome.[4][7] While the 4 mg dose showed a slight positive trend, this was offset by a significantly higher rate of adverse events, including diarrhea and treatment discontinuations.[3] The emergence of serious safety signals, such as ischemic colitis, ultimately led to the cessation of its development.[5] In comparison, other 5-HT4 agonists like Prucalopride have demonstrated superior efficacy for chronic constipation with a more favorable safety profile, particularly regarding cardiovascular risk.[12][14] These findings underscore the challenges in developing serotonergic agents for IBS and highlight the importance of balancing prokinetic efficacy with a robust safety profile.

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